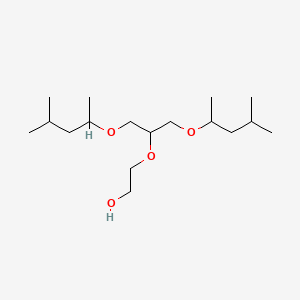
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is a heterocyclic compound that features an oxazole ring substituted with two 3-nitrophenyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a source of carbonyl, such as glyoxal, under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The oxazole ring can be hydrogenated to form the corresponding saturated compound.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of the corresponding saturated oxazole.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
作用機序
The mechanism of action of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2,4-Bis(3-nitrophenyl)-1,3-oxadiazole: Similar structure but with an oxadiazole ring instead of an oxazole ring.
2,4-Bis(3-nitrophenyl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
2,4-Bis(3-nitrophenyl)-1,3-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
63013-20-7 |
|---|---|
分子式 |
C15H9N3O6 |
分子量 |
327.25 g/mol |
IUPAC名 |
2,4-bis(3-nitrophenyl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C15H9N3O6/c19-15-13(9-3-1-5-11(7-9)17(20)21)16-14(24-15)10-4-2-6-12(8-10)18(22)23/h1-8,19H |
InChIキー |
BEDRLZBONOPFGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
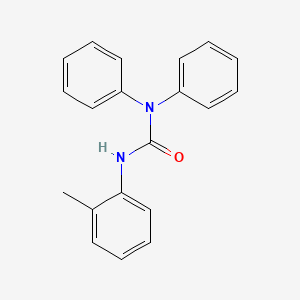
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
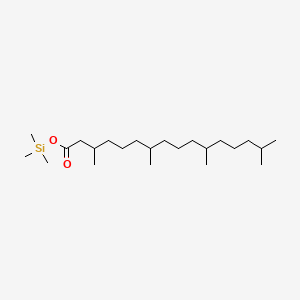
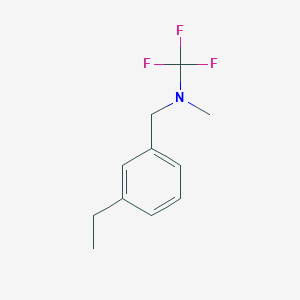

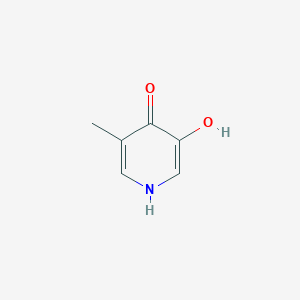
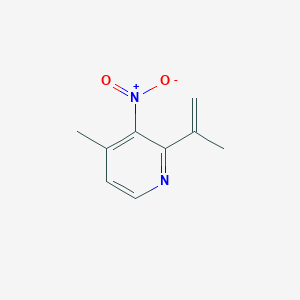
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
